N,N-Diacetyl Des-5'-chloro-4-fluorobenzyl Mosapride N,N-Diacetyl Des-5'-chloro-4-fluorobenzyl Mosapride
Brand Name: Vulcanchem
CAS No.: 170799-31-2
VCID: VC21149634
InChI: InChI=1S/C18H25N3O5/c1-4-25-17-9-14(20-12(2)22)5-6-16(17)18(24)19-10-15-11-21(13(3)23)7-8-26-15/h5-6,9,15H,4,7-8,10-11H2,1-3H3,(H,19,24)(H,20,22)
SMILES: CCOC1=C(C=CC(=C1)NC(=O)C)C(=O)NCC2CN(CCO2)C(=O)C
Molecular Formula: C18H25N3O5
Molecular Weight: 363.4 g/mol

N,N-Diacetyl Des-5'-chloro-4-fluorobenzyl Mosapride

CAS No.: 170799-31-2

Cat. No.: VC21149634

Molecular Formula: C18H25N3O5

Molecular Weight: 363.4 g/mol

* For research use only. Not for human or veterinary use.

N,N-Diacetyl Des-5'-chloro-4-fluorobenzyl Mosapride - 170799-31-2

Specification

CAS No. 170799-31-2
Molecular Formula C18H25N3O5
Molecular Weight 363.4 g/mol
IUPAC Name 4-acetamido-N-[(4-acetylmorpholin-2-yl)methyl]-2-ethoxybenzamide
Standard InChI InChI=1S/C18H25N3O5/c1-4-25-17-9-14(20-12(2)22)5-6-16(17)18(24)19-10-15-11-21(13(3)23)7-8-26-15/h5-6,9,15H,4,7-8,10-11H2,1-3H3,(H,19,24)(H,20,22)
Standard InChI Key VOYHAACPSNQVHU-UHFFFAOYSA-N
SMILES CCOC1=C(C=CC(=C1)NC(=O)C)C(=O)NCC2CN(CCO2)C(=O)C
Canonical SMILES CCOC1=C(C=CC(=C1)NC(=O)C)C(=O)NCC2CN(CCO2)C(=O)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator